5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
6-amino-5-[(3-chlorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5O/c20-13-5-1-3-11(7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-6-2-4-12(8-14)19(21,22)23/h1-8,10H,25H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRQLSBNKMNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine family and features a complex structure that includes a trifluoromethyl group and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 373.30 g/mol .
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent antibacterial properties. For instance:
- Inhibition Against Bacteria : The compound has shown significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that it is more effective than traditional antibiotics like kanamycin .
| Bacterial Strain | MIC (µg/mL) | Comparative Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Kanamycin | 10 |
| Escherichia coli | 16 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 25 |
The antibacterial activity is attributed to the compound's ability to inhibit key bacterial enzymes involved in fatty acid synthesis. Specifically, it has been reported as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of 5.6 µM . This inhibition disrupts bacterial growth and replication.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited broad-spectrum antibacterial properties with lower MIC values compared to standard antibiotics .
- Enzymatic Inhibition : Research focused on the inhibition of ecKAS III revealed that the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances the compound's potency .
- Structural Activity Relationship (SAR) : Variations in substituents on the phenyl rings were analyzed to determine their impact on biological activity. Compounds with halogen substitutions showed improved efficacy against bacterial strains .
Comparison with Similar Compounds
Research Findings and Data Gaps
Table 1. Comparative Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~448.8 | ~396.4 | ~582.9 |
| LogP (Predicted) | 3.2 ± 0.3 | 2.8 ± 0.2 | 4.1 ± 0.4 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
| Rotatable Bonds | 4 | 3 | 8 |
Notable Gaps:
- Experimental data on solubility, metabolic stability, and toxicity are absent for the target compound.
- Structural analogs (e.g., ) suggest bioactivity, but target validation studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
